2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile 2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile
Brand Name: Vulcanchem
CAS No.: 2169695-25-2
VCID: VC4361647
InChI: InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3/b8-3+
SMILES: CCS(=O)(=O)N1CCC(=CC#N)C1
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile

CAS No.: 2169695-25-2

Cat. No.: VC4361647

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26

* For research use only. Not for human or veterinary use.

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile - 2169695-25-2

Specification

CAS No. 2169695-25-2
Molecular Formula C8H12N2O2S
Molecular Weight 200.26
IUPAC Name (2E)-2-(1-ethylsulfonylpyrrolidin-3-ylidene)acetonitrile
Standard InChI InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3/b8-3+
Standard InChI Key XEIUAFPQCRCAFO-FPYGCLRLSA-N
SMILES CCS(=O)(=O)N1CCC(=CC#N)C1

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . The (3E)-stereochemistry denotes a trans configuration at the double bond between the pyrrolidine ring and the acetonitrile group, which influences its reactivity and interaction with biological targets .

Spectroscopic Identification

  • SMILES: N#C/C=C1CN(S(=O)(CC)=O)CC/1

  • InChI Key: VJQMEINGXWHOCK-UHFFFAOYSA-N
    Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of the sulfonyl group (S=O stretching at ~1150–1300 cm⁻¹) and nitrile functionality (C≡N stretch at ~2240 cm⁻¹) . Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 200.26 .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a two-step process:

  • Sulfonylation: Azetidine-3-ol hydrochloride reacts with ethanesulfonyl chloride in a biphasic system (THF/aqueous base) at 20°C to form 1-ethylsulfonylazetidin-3-ol .

  • Cyanoethylation: The intermediate undergoes Knoevenagel condensation with cyanoacetate derivatives, yielding the target compound .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature20–25°CMaximizes sulfonylation efficiency
Solvent SystemTHF/H₂O (biphasic)Enhances phase separation
Reaction Time3–5 hoursEnsures completion (>95% conversion)
Extraction SolventTolueneImproves purity post-reaction

Scalability and Industrial Production

Industrial batches (≥10 kg) report yields of 78–85% using continuous flow reactors, which minimize side reactions like over-sulfonylation . Recrystallization from ethyl acetate/heptane mixtures achieves >99% purity .

Pharmaceutical Applications

Role in Baricitinib Synthesis

As a key intermediate, the compound participates in forming Baricitinib’s pyrrolopyrimidine core. It undergoes Suzuki-Miyaura coupling with boronic esters to introduce aryl groups, followed by cyclization to yield the final active pharmaceutical ingredient (API) .

Table 2: Key Reactions in Baricitinib Synthesis

StepReaction TypeReagents/ConditionsYield
1Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O82%
2CyclizationHCl, n-butanol, 80°C91%

Broader Medicinal Chemistry Utility

The compound’s sulfonyl and nitrile groups make it a versatile building block for:

  • JAK/STAT Inhibitors: Modulating immune response in autoimmune diseases .

  • FLT3 Kinase Inhibitors: Targeting acute myeloid leukemia (AML) via FLT3-ITD mutations .

  • Antiviral Agents: Structural motif in protease inhibitors .

Physicochemical Properties and Stability

Table 3: Hazard Classification (GHS)

Hazard StatementPrecautionary Measure
H302 (Oral Toxicity)Use PPE; avoid ingestion
H315 (Skin Irritant)Wear nitrile gloves
H319 (Eye Damage)Safety goggles required
H335 (Respiratory)Use fume hood

Recent Research and Innovations

Heterocyclic Synthesis

The compound’s α,β-unsaturated nitrile group participates in [3+2] cycloadditions with azides to form triazoles, useful in cancer therapeutics . For example, reaction with benzyl azide under Cu(I) catalysis yields triazole derivatives with IC₅₀ values <1 μM against breast cancer cell lines .

Photocatalytic Applications

Visible-light-mediated denitrogenation generates nitrene intermediates, enabling C–H amination in complex molecules . This method achieves 65–89% yields in synthesizing pyrrole derivatives .

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